![molecular formula C8H8N4O2 B6298797 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate CAS No. 2306272-96-6](/img/structure/B6298797.png)
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a chemical compound with the CAS Number: 2306272-96-6 . It has a molecular weight of 192.18 . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate and its derivatives has been reported in several studies . These compounds have been synthesized as novel CDK2 targeting compounds . The synthesis involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The InChI code for Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is 1S/C8H8N4O2/c1-2-14-8(13)6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H,9,10,11,12) . The compound’s structure includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a white to yellow solid . It has a molecular weight of 192.18 .Aplicaciones Científicas De Investigación
Biomedical Applications
The pyrazolo[3,4-d]pyrimidine derivatives, including ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate, have been extensively studied for their potential biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Inhibition of Phosphodiesterase-5 (PDE5)
These compounds have shown promising results in inhibiting phosphodiesterase-5 (PDE5) . PDE5 inhibitors are used in the treatment of erectile dysfunction and pulmonary hypertension.
Modulation of the Human Adenosine Receptor
Pyrazolo[3,4-d]pyrimidine derivatives have been found to modulate the human adenosine receptor . This could have potential implications in the treatment of various neurological disorders.
Antimicrobial Activity
These compounds have demonstrated growth inhibition of Gram-positive bacteria . This suggests potential use in the development of new antimicrobial agents.
Memory Modulation
Research has indicated that these compounds may have effects on memory modulation . This could open up new avenues in the treatment of memory-related disorders.
Cancer Therapy
The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized as one of the most desirable heterocycles for drug discovery, particularly in cancer therapy .
Antiparasitic and Antifungal Activities
Phenylpyrazolo[3,4-d]pyrimidine is known to possess various biological activities such as antiparasitic and antifungal activities .
Antiproliferative Activities
In addition to its antiparasitic and antifungal activities, phenylpyrazolo[3,4-d]pyrimidine also exhibits antiproliferative activities . This suggests its potential use in the development of novel anticancer agents.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase from the G1 phase, and hindering the progression of the S phase
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway . CDK2 is essential for the initiation and progression of DNA replication during the S phase of the cell cycle . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The primary result of the compound’s action is the significant inhibition of cell proliferation . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within cells , leading to programmed cell death.
Propiedades
IUPAC Name |
ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAZRCHRCYPFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NNC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


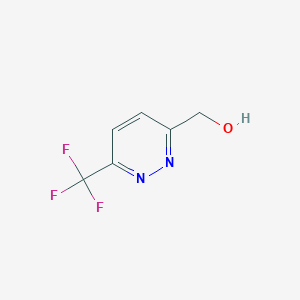
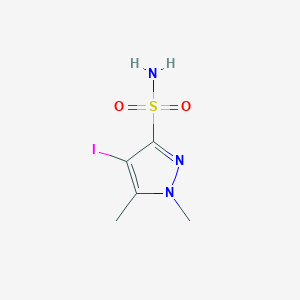
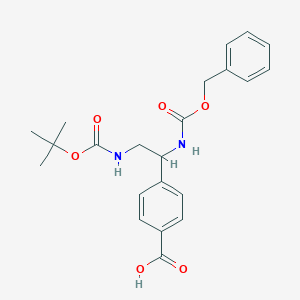


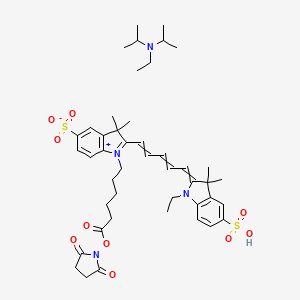


![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)
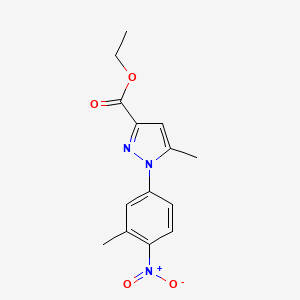
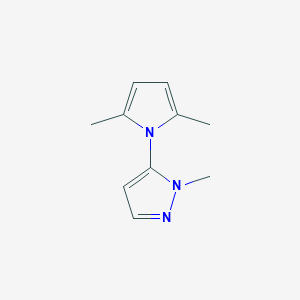
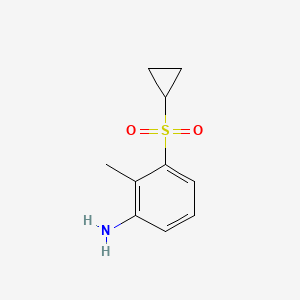
![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)